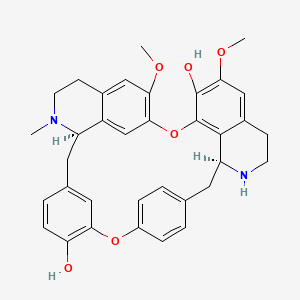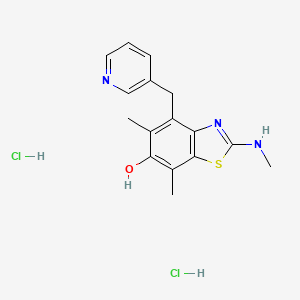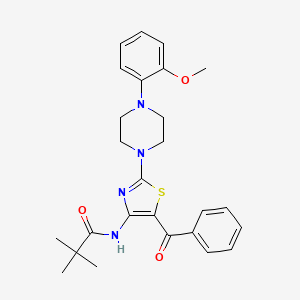
N-Methyl fenoldopam hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains the core structure of fenoldopam but includes an additional methyl group, which may alter its pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the reductive N-methylation of nitro compounds. This process involves the reduction of a nitro group to an amine, followed by methylation. Reagents such as formaldehyde and formic acid are often used in this reaction .
Industrial Production Methods
Industrial production of N-Methyl fenoldopam may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl fenoldopam undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aromatic ring or other functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.
Applications De Recherche Scientifique
N-Methyl fenoldopam has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
N-Methyl fenoldopam exerts its effects by binding to dopamine D1 receptors, leading to vasodilation and increased renal blood flow. This action results in a decrease in blood pressure. The compound also interacts with α2-adrenoceptors, although with moderate affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenoldopam: The parent compound, primarily used as an antihypertensive agent.
Dopamine: A natural neurotransmitter with broader physiological effects.
Apomorphine: Another dopamine receptor agonist with different therapeutic applications.
Uniqueness
N-Methyl fenoldopam is unique due to its additional methyl group, which may enhance its selectivity and potency as a dopamine D1 receptor agonist. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound .
Conclusion
N-Methyl fenoldopam is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique structure and pharmacological properties make it a valuable tool in the study of dopamine receptor agonists and the development of new treatments for cardiovascular diseases.
Propriétés
Numéro CAS |
2724762-90-5 |
|---|---|
Formule moléculaire |
C17H19Cl2NO3 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H |
Clé InChI |
YJGGPTFGAQRAOX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


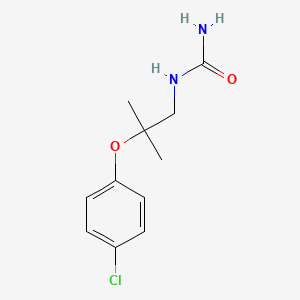
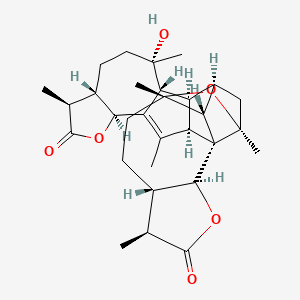
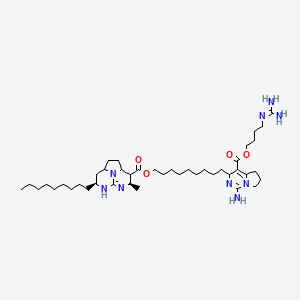
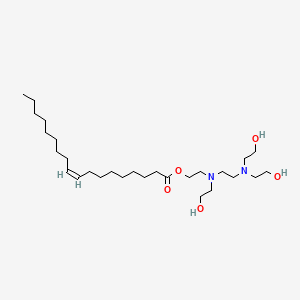

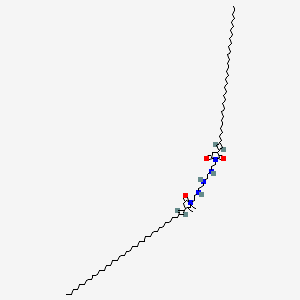
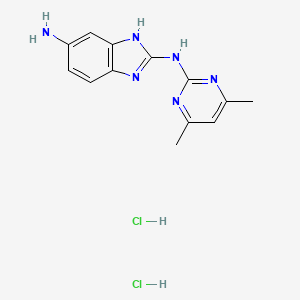

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
